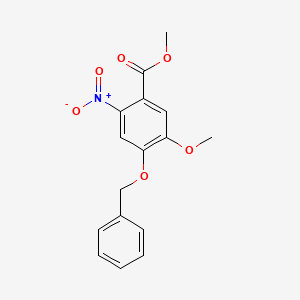

Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Description

Chemical Structure and Synthesis

Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (CAS: 61032-41-5) is a nitro-substituted benzoate ester with a benzyloxy group at the 4-position and a methoxy group at the 5-position. Its synthesis involves two key steps:

Esterification: 4-Hydroxy-3-methoxybenzoic acid undergoes esterification with methanol in the presence of concentrated sulfuric acid to yield methyl 4-hydroxy-3-methoxybenzoate .

Substitution Reaction: The hydroxyl group at the 4-position is replaced with a benzyloxy group using benzyl bromide and potassium carbonate (K₂CO₃), followed by nitration to introduce the nitro group at the 2-position .

The compound crystallizes in the monoclinic space group P2₁/c, with detailed X-ray diffraction data confirming its molecular geometry . Key physical properties include a molecular weight of 317.29 g/mol, molecular formula C₁₆H₁₅NO₆, and storage requirements (sealed, room temperature) .

Properties

IUPAC Name |

methyl 5-methoxy-2-nitro-4-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO6/c1-21-14-8-12(16(18)22-2)13(17(19)20)9-15(14)23-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOGVJFNFLXSLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627444 | |

| Record name | Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61032-41-5 | |

| Record name | Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate typically involves the esterification of 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.

Types of Reactions:

Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.

Reduction: The benzyloxy group can be cleaved under reductive conditions to yield the corresponding phenol.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).

Major Products Formed:

Reduction of the nitro group: 4-(Benzyloxy)-5-methoxy-2-aminobenzoate.

Cleavage of the benzyloxy group: 4-Hydroxy-5-methoxy-2-nitrobenzoate.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate has been explored as a lead compound for developing new anticancer agents. Research indicates that this compound can induce apoptosis in cancer cell lines by activating specific apoptotic pathways. This mechanism involves the upregulation of apoptosis-related genes while downregulating genes associated with cell cycle progression, particularly in the M phase.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as reduction of the nitro group to an amino group or substitution of the benzyloxy group—makes it a versatile building block for creating derivatives with enhanced biological activity .

Research has shown that this compound possesses significant biological activities:

- Apoptosis Induction : Studies have demonstrated its capacity to activate apoptotic pathways in cancer cells, suggesting potential therapeutic applications in oncology.

- Antimicrobial Properties : Preliminary investigations indicate that structurally similar compounds exhibit notable antimicrobial effects, opening avenues for treating infections or developing combination therapies.

Case Study 1: Apoptotic Pathway Activation

A study focused on the effects of this compound on cancer cell lines revealed that treatment led to increased expression of pro-apoptotic genes and decreased expression of anti-apoptotic genes. This targeted mechanism suggests its potential as an anticancer drug candidate.

Comparison with Related Compounds

A comparative analysis with similar compounds highlights the unique properties of this compound:

| Compound Name | Key Features |

|---|---|

| Methyl 4-Benzyloxy-5-methoxy-2-nitrobenzoate | Similar structure but distinct functional groups |

| Methyl 5-Hydroxy-4-methoxy-2-nitrobenzoate | Exhibits significant apoptotic activity |

| Methyl 4-Nitrobenzoate | Basic structure without additional functional groups |

This comparison underscores the potential for unique reactivity and biological activity based on structural variations among related compounds.

Mechanism of Action

The mechanism of action of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyloxy and methoxy groups can modulate the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Structural Similarity and Substituent Effects

Based on similarity scores (), the closest analogs include:

| Compound Name | CAS Number | Similarity Score | Key Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | 61032-41-5 | 1.00 | 4-benzyloxy, 5-methoxy, 2-nitro | C₁₆H₁₅NO₆ | 317.29 |

| 5-Hydroxy-4-methoxy-2-nitrobenzoic acid | 31839-20-0 | 0.95 | 5-hydroxy, 4-methoxy, 2-nitro | C₈H₇NO₆ | 213.14 |

| Methyl 5-methoxy-2-nitrobenzoate | 2327-45-9 | 0.93 | 5-methoxy, 2-nitro (no benzyloxy) | C₉H₉NO₅ | 211.17 |

| Methyl 2-methoxy-6-nitrobenzoate | 77901-52-1 | 0.88 | 2-methoxy, 6-nitro (positional isomer) | C₉H₉NO₅ | 211.17 |

Key Observations :

- Substituent Position : The position of the nitro group (2- vs. 6-) significantly alters electronic properties. For example, Methyl 2-methoxy-6-nitrobenzoate exhibits different reactivity in electrophilic substitution reactions compared to the target compound .

- Benzyloxy vs. Hydroxy : Replacing the benzyloxy group with a hydroxyl group (as in 31839-20-0) reduces steric bulk and increases polarity, affecting solubility and biological activity .

Target Compound :

Biological Activity

Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group, methoxy group, and benzyloxy group attached to a benzoate structure. This unique arrangement allows for various chemical interactions that can lead to biological effects.

Structural Formula

Synthesis

The compound is synthesized through a multi-step process involving:

- Esterification : Reaction of 4-hydroxy-3-methoxybenzoic acid with methanol in the presence of sulfuric acid.

- Benzyl Bromide Substitution : Substitution reaction using benzyl bromide and potassium carbonate.

- Nitration : Introduction of the nitro group using a mixture of nitric and sulfuric acids.

The synthesis has been characterized using techniques such as H NMR and LC-MS, confirming the structure and purity of the compound .

This compound exhibits its biological activity primarily through:

- Enzyme Interaction : The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular enzymes or receptors, potentially leading to alterations in cellular signaling pathways .

- Modulation of Protein Interactions : It has been shown to disrupt protein-protein interactions, such as those involving c-Myc-Max complexes, indicating its potential role in cancer biology .

Antitumor Activity

Research has indicated that derivatives of nitrobenzoates, including this compound, may exhibit antitumor properties. The mechanism involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell growth and survival .

Enzyme Inhibition

The compound has shown potential as an inhibitor for various enzymes:

- Acetylcholinesterase (AChE) : Preliminary studies suggest that it may inhibit AChE activity, which is crucial for neurotransmission .

- Butyrylcholinesterase (BChE) : Similar inhibitory effects have been observed against BChE, indicating its relevance in neurodegenerative diseases .

Case Studies

- Cell Line Studies : In vitro studies using cancer cell lines demonstrated that this compound can significantly reduce cell viability at concentrations above 10 µM, suggesting dose-dependent cytotoxicity .

- Mechanistic Studies : Electrophoretic mobility shift assays (EMSA) revealed that this compound can disrupt c-Myc-Max/DNA binding without dissociating the proteins, highlighting its potential as a therapeutic agent targeting transcription factors involved in tumorigenesis .

Comparison with Related Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| Methyl 4-Nitrobenzoate | Lacks benzyloxy and methoxy groups | Limited biological activity |

| Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate | Similar structure but different substitution | Enhanced reactivity |

| Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid | Directly linked to potential anticancer activity | Promising antitumor effects |

This table illustrates how this compound stands out due to its functional group arrangement, which enhances its biological activity compared to simpler analogs .

Q & A

Q. What synthetic routes are commonly employed for preparing Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, and what critical steps require optimization?

Methodological Answer: The compound is typically synthesized via sequential functionalization of a benzoate scaffold. Key steps include:

- Protection of hydroxyl groups : Benzyl ether protection (e.g., benzylation of a hydroxyl group) to prevent undesired side reactions during nitration .

- Nitration : Controlled nitration using nitric acid in acetic acid at 50°C to avoid over-nitration or decomposition. Reaction monitoring via TLC or HPLC ensures completion .

- Esterification : Methyl ester formation via acid-catalyzed methanolysis or using methyl iodide in the presence of a base.

Critical Optimization : - Temperature control during nitration (e.g., gradual addition to prevent exothermic side reactions) .

- Purification : Crystallization from acetonitrile or ethyl acetate/hexane mixtures to isolate high-purity product (>95% by HPLC) .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns (e.g., benzyloxy, methoxy, and nitro group positions). For example, aromatic proton shifts in the range of δ 7.3–8.2 ppm indicate nitro group influence .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and detect trace impurities .

- Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H] at m/z 346.1) .

Q. How should researchers approach the purification of this compound to achieve high purity?

Methodological Answer:

- Crystallization : Recrystallization from acetonitrile or ethyl acetate/hexane mixtures yields crystalline product with minimal impurities. Slow cooling enhances crystal formation .

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 4:1 to 1:1) for intermediates. Monitor fractions by TLC .

- Solvent Selection : Avoid DMSO or DMF due to high boiling points; opt for volatile solvents for easier removal under reduced pressure .

Advanced Research Questions

Q. What strategies can address contradictory reports in the reactivity of this compound under varying catalytic conditions?

Methodological Answer:

- Systematic Screening : Test catalytic systems (e.g., Pd/C, Ni, or enzymes) under controlled conditions (temperature, solvent, pressure). For example, hydrogenation of the nitro group may require Pd/C at 30 psi H, but competing benzyl ether cleavage must be monitored .

- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to track reaction progress and identify intermediates. Compare activation energies for competing pathways .

- Computational Modeling : DFT calculations to predict transition states and favorability of pathways (e.g., nitro reduction vs. benzyloxy deprotection) .

Q. How can computational tools predict the reactivity and stability of derivatives of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, nitro groups lower LUMO energy, enhancing reactivity in SNAr reactions .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., polarity effects on nitro group stability) .

- Crystal Structure Prediction (CSP) : Use software like MERCURY to analyze packing motifs and predict polymorphism, which impacts solubility and bioavailability .

Q. What methodologies are recommended for investigating solid-state polymorphism of this compound?

Methodological Answer:

- X-ray Crystallography : Single-crystal analysis (e.g., using SHELX programs) to resolve polymorph structures. Compare unit cell parameters and hydrogen-bonding networks .

- Differential Scanning Calorimetry (DSC) : Identify thermal transitions (e.g., melting points, glass transitions) to distinguish polymorphs. Heating rates of 10°C/min ensure resolution .

- Powder X-ray Diffraction (PXRD) : Match experimental patterns with simulated data from single-crystal structures to confirm polymorphism .

Data Contradiction Analysis

Example : Discrepancies in reported melting points or spectral data may arise from:

- Polymorphism : Different crystal forms alter physical properties. Resolve via PXRD or DSC .

- Impurity Profiles : Trace solvents (e.g., residual DMF) can depress melting points. Use H NMR to quantify impurities .

- Stereochemical Misassignment : Re-evaluate NOESY or 2D NMR data to confirm substituent positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.